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Compound of Interest

Compound Name: (4-(Aminomethyl)phenyl)methanol

Cat. No.: B020502

Spectroscopic Profile of (4-
(Aminomethyl)phenyl)methanol: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound
(4-(Aminomethyl)phenyl)methanol, a versatile intermediate in pharmaceutical synthesis. This
document outlines the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
data and provides detailed experimental protocols for their acquisition.

Spectroscopic Data

The structural integrity and purity of (4-(Aminomethyl)phenyl)methanol can be reliably
assessed through a combination of tH NMR, 3C NMR, and Mass Spectrometry. The
guantitative data obtained from these techniques are summarized below.

Table 1: *H NMR Spectroscopic Data for (4-
(Aminomethyl)phenyl)methanol
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
) Aromatic protons (Ar-
7.20 Singlet 4H
H)
_ Methylene protons (-
5.04 Singlet 2H
CH2-OH)
) Methylene protons (-
4.42 Singlet 2H
CH2-NH2)
3.83 Singlet 1H Hydroxyl proton (-OH)
2.45 Singlet 2H Amine protons (-NHz2)

Solvent: DMSO-ds[1]

Table 2: Predicted **C NMR Spectroscopic Data for (4-
(Aminomethyl)phenyl)methanol

Chemical Shift (8) ppm Assighment

143.1 Aromatic Carbon (C-CH20H)
140.7 Aromatic Carbon (C-CHz2NH3)
128.7 Aromatic Carbons (CH)

126.5 Aromatic Carbons (CH)

62.9 Methylene Carbon (-CH2z-OH)
45.5 Methylene Carbon (-CH2-NH2)

Note: The 13C NMR data presented is based on computational prediction and should be
confirmed by experimental analysis.

Table 3: Mass Spectrometry Data for (4-
(Aminomethyl)phenyl)methanol
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mlz lon

138.3 [M+H]*

lonization Method: Atmospheric Pressure Chemical lonization (APCI)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for
reproducibility and data integrity.

'H NMR Spectroscopy Protocol

A standard protocol for acquiring a *H NMR spectrum of a small organic molecule like (4-
(Aminomethyl)phenyl)methanol is as follows:

o Sample Preparation: Dissolve approximately 5-25 mg of the compound in a deuterated
solvent (e.g., DMSO-ds) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.[2]
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the field frequency using the deuterium signal of the solvent.

o Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp,
symmetrical peaks.

o Data Acquisition:

[¢]

Set the appropriate spectral width (typically -2 to 12 ppm for *H NMR).

o

Use a standard single-pulse experiment.

o

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, but for
a sample of this concentration, 8 to 16 scans are often sufficient.
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o Arelaxation delay of 1-2 seconds between scans is typically used.

» Data Processing:

[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

o

Phase the resulting spectrum to ensure all peaks are in the positive phase.

[¢]

Reference the spectrum. If using DMSO-ds, the residual solvent peak can be set to 4 2.50
ppm.

[¢]

Integrate the signals to determine the relative number of protons for each peak.

3C NMR Spectroscopy Protocol

The following is a general procedure for obtaining a proton-decoupled 3C NMR spectrum:

o Sample Preparation: A more concentrated sample is generally required for 13C NMR
compared to *H NMR. Dissolve 50-100 mg of (4-(Aminomethyl)phenyl)methanol in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a 5 mm NMR
tube.[2]

e Instrument Setup:

o Follow the same procedure for sample insertion, locking, and shimming as in *H NMR
spectroscopy.

o Tune the probe to the 13C frequency.
o Data Acquisition:

o Set a wider spectral width, typically from O to 220 ppm, to encompass all possible carbon
signals.[3]

o Employ a standard proton-decoupled pulse sequence.

o A significantly higher number of scans (e.g., 1024 or more) is usually necessary due to the
low natural abundance of the 13C isotope.
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o Arelaxation delay of 1-2 seconds is common for qualitative spectra.

» Data Processing:
o Perform a Fourier transform on the FID.
o Phase the spectrum.

o Reference the spectrum using the solvent peak (e.g., the central peak of the DMSO-ds
septet at 6 39.52 ppm).

Mass Spectrometry (Electrospray lonization) Protocol

Electrospray lonization (ESI) is a soft ionization technique suitable for polar molecules like (4-
(Aminomethyl)phenyl)methanol.[4]

e Sample Preparation:

o Prepare a stock solution of the sample by dissolving it in a suitable organic solvent (e.g.,
methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

o Dilute the stock solution with an appropriate solvent mixture (e.g., methanol/water with
0.1% formic acid for positive ion mode) to a final concentration of around 10 pg/mL.[5]

o Filter the final solution through a syringe filter (e.g., 0.22 um) to remove any particulate
matter.[5]

e Instrument Setup:

o Calibrate the mass spectrometer using a standard calibration solution to ensure mass
accuracy.

o Set the ESI source parameters, including the capillary voltage (typically 2-5 kV), nebulizing
gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte
and solvent system.[4]

o Data Acquisition:
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o Introduce the sample solution into the mass spectrometer via direct infusion using a
syringe pump at a low flow rate (e.g., 5-10 puL/min).[6]

o Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in positive ion
mode to observe the protonated molecule [M+H]*.

o Data Analysis:

o Identify the peak corresponding to the protonated molecule. The expected m/z for the
[M+H]* ion of (4-(Aminomethyl)phenyl)methanol (CsH11NO, MW = 137.18 g/mol ) is
approximately 138.19.

Workflow Visualizations

To illustrate the logical flow of spectroscopic analysis and the relationships between different
stages of the experimental processes, the following diagrams are provided.
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Detailed NMR Experimental Workflow
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Detailed Mass Spectrometry Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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